molecular formula C6H9NO3 B13564954 (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B13564954
M. Wt: 143.14 g/mol
InChI Key: BQBOIWRWDCJNHC-UHNVWZDZSA-N
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Description

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an ethenyl group and a hydroxymethyl group attached to an oxazolidinone ring. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-glycidol with vinyl isocyanate under mild conditions to form the desired oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethenyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: (4R,5S)-5-ethenyl-4-carboxy-1,3-oxazolidin-2-one.

    Reduction: (4R,5S)-5-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties, particularly against Gram-positive bacteria.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thus inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.

    Cycloserine: A structural analog used as an antibiotic and in the treatment of tuberculosis.

Uniqueness

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ethenyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H9NO3/c1-2-5-4(3-8)7-6(9)10-5/h2,4-5,8H,1,3H2,(H,7,9)/t4-,5+/m1/s1

InChI Key

BQBOIWRWDCJNHC-UHNVWZDZSA-N

Isomeric SMILES

C=C[C@H]1[C@H](NC(=O)O1)CO

Canonical SMILES

C=CC1C(NC(=O)O1)CO

Origin of Product

United States

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